tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidine-1-carboxylate
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Overview
Description
tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidine-1-carboxylate: is a synthetic organic compound that features a complex molecular structure. It is characterized by the presence of a tert-butyl group, a fluoropiperidine ring, and a pyrrolopyrimidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidine-1-carboxylate typically involves multiple steps, including:
Formation of the Fluoropiperidine Ring: This step may involve the fluorination of a piperidine precursor under specific conditions.
Introduction of the Pyrrolopyrimidine Moiety: This can be achieved through nucleophilic substitution reactions where the pyrrolopyrimidine is introduced to the fluoropiperidine ring.
tert-Butyl Protection: The final step often involves the protection of the carboxylate group with a tert-butyl group to stabilize the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could be used to modify the pyrrolopyrimidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides, amines, or other nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could have bioactive properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidine-1-carboxylate would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-methylpiperidine-1-carboxylate
- tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-chloropiperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H20ClFN4O3 |
---|---|
Molecular Weight |
370.80 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-[(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]-4-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C16H20ClFN4O3/c1-16(2,3)25-15(23)22-7-5-10(18)11(8-22)24-13-9-4-6-19-12(9)20-14(17)21-13/h4,6,10-11H,5,7-8H2,1-3H3,(H,19,20,21)/t10-,11-/m0/s1 |
InChI Key |
HULFCOPCQMHHDX-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)OC2=NC(=NC3=C2C=CN3)Cl)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC2=NC(=NC3=C2C=CN3)Cl)F |
Origin of Product |
United States |
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